molecular formula C9H8BrClO2 B14906377 Methyl (R)-2-bromo-2-(3-chlorophenyl)acetate

Methyl (R)-2-bromo-2-(3-chlorophenyl)acetate

Cat. No.: B14906377
M. Wt: 263.51 g/mol
InChI Key: KJOCXNLVYWTJLL-MRVPVSSYSA-N
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Description

Methyl ®-2-bromo-2-(3-chlorophenyl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromine atom and a chlorine atom attached to a phenyl ring, making it a halogenated aromatic ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-bromo-2-(3-chlorophenyl)acetate typically involves the esterification of ®-2-bromo-2-(3-chlorophenyl)acetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of Methyl ®-2-bromo-2-(3-chlorophenyl)acetate may involve continuous flow processes to enhance efficiency and scalability. The use of flow microreactors can provide better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-bromo-2-(3-chlorophenyl)acetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted esters or amides.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

Scientific Research Applications

Methyl ®-2-bromo-2-(3-chlorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl ®-2-bromo-2-(3-chlorophenyl)acetate involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to biological targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-2-phenylacetate: Lacks the chlorine atom, resulting in different reactivity and biological properties.

    Methyl 2-chloro-2-(3-bromophenyl)acetate: Has the bromine and chlorine atoms swapped, leading to variations in chemical behavior.

    Ethyl ®-2-bromo-2-(3-chlorophenyl)acetate: The ethyl ester analog, which may have different solubility and reactivity profiles.

Uniqueness

Methyl ®-2-bromo-2-(3-chlorophenyl)acetate is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical and biological properties. This unique structure makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

methyl (2R)-2-bromo-2-(3-chlorophenyl)acetate

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)8(10)6-3-2-4-7(11)5-6/h2-5,8H,1H3/t8-/m1/s1

InChI Key

KJOCXNLVYWTJLL-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)[C@@H](C1=CC(=CC=C1)Cl)Br

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Cl)Br

Origin of Product

United States

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